![molecular formula C7H6F2N2O2 B1532073 (2E)-3-[1-(difluoromethyl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2089546-86-9](/img/structure/B1532073.png)
(2E)-3-[1-(difluoromethyl)-1H-pyrazol-4-yl]prop-2-enoic acid
Descripción general
Descripción
Typically, a compound’s description includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s appearance (color, state of matter) and any distinctive odors.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the reactants used, the conditions under which the reaction occurs (temperature, pressure, catalysts), and the yield of the product.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound undergoes.Aplicaciones Científicas De Investigación
Developmental Toxicity
Research on PFOS and PFOA has provided insights into the developmental toxicity of perfluoroalkyl acids. These studies suggest avenues for further research to better understand the hazards that may be inherent in PFAS compounds, including those with structures similar to the compound (Lau, Butenhoff, & Rogers, 2004).
Microbial Degradation
Investigations into the environmental biodegradability of PFAS have highlighted the need for understanding the microbial degradation pathways of these persistent chemicals. This knowledge is crucial for evaluating the environmental fate and effects of PFAS precursors and their transformation products (Liu & Mejia Avendaño, 2013).
Drinking Water Contamination
The presence of PFAS in drinking water and the potential for significant human exposure through water consumption have been critically reviewed. These studies emphasize the need for ongoing research to understand exposure sources and the implications for human health (Post, Cohn, & Cooper, 2012).
Treatment Technologies
Research on the removal of PFAS from water has examined various treatment technologies, including activated carbon adsorption and advanced oxidation processes. These studies aim to develop effective methods for mitigating PFAS contamination in water sources (Espana, Mallavarapu, & Naidu, 2015).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, reactivity, and environmental impact. Safety data sheets (SDS) are often used to communicate this information.
Direcciones Futuras
This involves predicting or proposing future research directions. It could include potential applications of the compound, areas where further study is needed, or new methods of synthesis.
Propiedades
IUPAC Name |
(E)-3-[1-(difluoromethyl)pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2/c8-7(9)11-4-5(3-10-11)1-2-6(12)13/h1-4,7H,(H,12,13)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHISRLVMQCJUSO-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NN1C(F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[1-(difluoromethyl)-1H-pyrazol-4-yl]prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



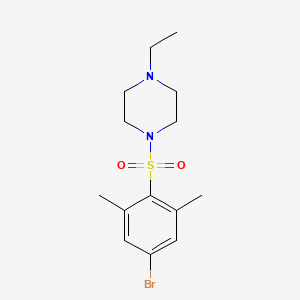
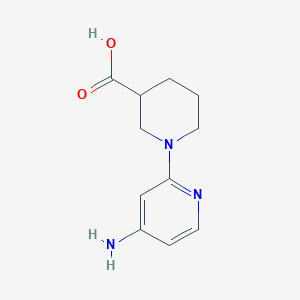
![methyl({3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1531992.png)
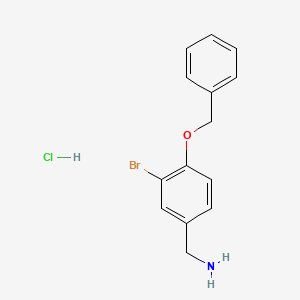
![2-Cyclohexyl-1-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1531995.png)
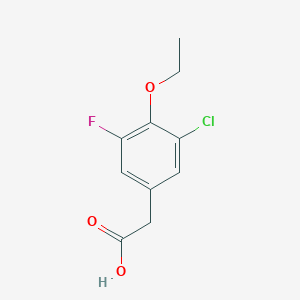
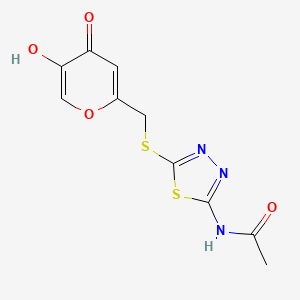
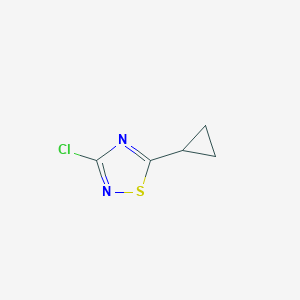
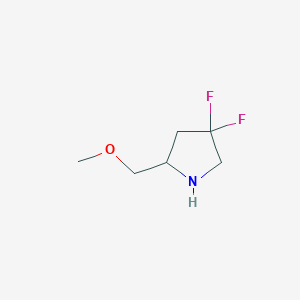
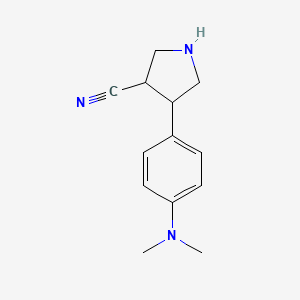
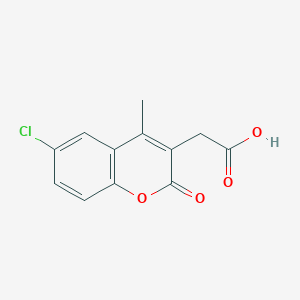
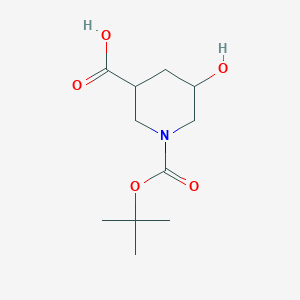
![8-(4-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1532012.png)
